5,8-Dimethoxy-1,2,3,4-tetrahydroacridine
Description
Properties
IUPAC Name |
5,8-dimethoxy-1,2,3,4-tetrahydroacridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-17-13-7-8-14(18-2)15-11(13)9-10-5-3-4-6-12(10)16-15/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJSDMZUFPVTDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C3CCCCC3=NC2=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5,8-dimethoxy-1-tetralone with ammonia or primary amines under acidic conditions to form the tetrahydroacridine core .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry
Cholinesterase Inhibition
5,8-Dimethoxy-1,2,3,4-tetrahydroacridine is primarily studied for its role as a cholinesterase inhibitor. Cholinesterases are enzymes that break down acetylcholine, a neurotransmitter involved in memory and learning. Inhibiting these enzymes can increase acetylcholine levels in the brain, which is beneficial for patients with Alzheimer's disease and other forms of dementia. Studies have shown that derivatives of tetrahydroacridine exhibit varying degrees of inhibitory potency against acetylcholinesterase (AChE), with some compounds demonstrating IC50 values as low as .
Neuroprotective Effects
Research indicates that compounds like 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine may also exert neuroprotective effects by modulating oxidative stress and amyloid aggregation processes associated with Alzheimer's disease. For instance, novel hybrids combining tetrahydroacridine with quinoline structures have shown promise in reducing reactive oxygen species (ROS) levels and preventing amyloid-beta aggregation .
Biological Research
Interaction with Biological Macromolecules
The compound has been utilized in biological research to study its interactions with DNA and proteins. Understanding these interactions can provide insights into the mechanisms by which the compound exerts its pharmacological effects and can aid in the design of more effective derivatives .
Industrial Applications
Synthesis of Bioactive Compounds
5,8-Dimethoxy-1,2,3,4-tetrahydroacridine serves as an intermediate in the synthesis of various biologically active compounds. Its unique structure allows for modifications that can lead to new therapeutic agents targeting different biological pathways .
Case Studies
Clinical Trials on Alzheimer's Disease
A notable case study involved administering tetrahydroacridine derivatives to patients diagnosed with Alzheimer's disease. In a clinical trial involving 16 patients, significant improvements were observed in cognitive function among those treated with 1,2,3,4-tetrahydro-5-aminoacridine (a related compound), highlighting the potential effectiveness of tetrahydroacridine derivatives in treating cholinergic deficits .
Molecular Modeling Studies
Molecular modeling studies have identified the tetrahydroacridine moiety as a promising scaffold for developing alpha-1 adrenergic receptor antagonists. Modifications to this scaffold have led to compounds with selective binding profiles for different receptor subtypes . This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine primarily involves DNA intercalation. This process allows the compound to insert itself between the base pairs of double-stranded DNA, disrupting the helical structure and affecting biological processes involving DNA and related enzymes . This mechanism is particularly relevant in its potential anticancer activity, where it can inhibit the replication of cancer cells .
Comparison with Similar Compounds
Enzyme Inhibition
- Tacrine : The prototype AChE inhibitor (IC₅₀ ~ 100 nM) with hepatotoxicity linked to the -NH₂ group at C7. Long-term administration in rats and dogs caused elevated ALT levels and hepatocyte necrosis .
- 5,8-Dimethoxy-THAC: While direct data is lacking, methoxy groups in similar positions (e.g., 7-methoxy-THAC) enhance autophagy inhibition (IC₅₀ ~ 0.1 µM vs. chloroquine’s 5 µM) by deacidifying lysosomes .
- Iodobenzoic-THAC hybrids : Exhibit IC₅₀ values of 2–10 µM against lung (A549) and colon (HT-29) cancer cells, with ADMET profiles complying with Lipinski’s rules .
Anticancer and Antimicrobial Activity
- Cyclopentaquinoline-THAC hybrids: Demonstrate neuroprotective and anticancer effects via AChE inhibition (IC₅₀ ~ 20 nM) and oxidative stress modulation .
- Benzo[h]pyrido-THAC-diones : Show submicromolar activity against Mycobacterium tuberculosis, highlighting the role of fused ring systems in antimycobacterial activity .
Toxicity and Pharmacokinetics
Biological Activity
5,8-Dimethoxy-1,2,3,4-tetrahydroacridine (DMTHA) is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article discusses the biological activity of DMTHA, focusing on its mechanisms of action, efficacy as an acetylcholinesterase (AChE) inhibitor, and its neuroprotective properties.
Cholinesterase Inhibition
One of the primary mechanisms through which DMTHA exerts its biological effects is by inhibiting cholinesterase enzymes. These enzymes are responsible for the breakdown of acetylcholine (ACh), a neurotransmitter crucial for memory and learning. Inhibition of AChE leads to increased levels of ACh in the synaptic cleft, enhancing cholinergic transmission.
- IC50 Values : Studies have reported that DMTHA derivatives exhibit significant AChE inhibitory activity with IC50 values ranging from low nanomolar to high micromolar concentrations. For instance, some derivatives have shown IC50 values as low as 1.8 nM, indicating potent inhibition compared to standard drugs like tacrine .
Neuroprotective Properties
DMTHA also demonstrates neuroprotective effects through various mechanisms:
- Antioxidant Activity : The compound has been shown to scavenge free radicals and reduce oxidative stress, which is implicated in neuronal damage during neurodegeneration. Its ability to protect against oxidative stress was confirmed using assays measuring reactive oxygen species (ROS) levels .
- Inhibition of Amyloid Beta Aggregation : DMTHA has been investigated for its capacity to inhibit the aggregation of amyloid beta peptides (Aβ), which form plaques in the brains of AD patients. This property is critical as Aβ aggregation is a hallmark of AD pathology .
Efficacy in In Vivo Studies
Recent studies have explored the efficacy of DMTHA in animal models of AD. For example:
- Cognitive Function Improvement : In APP/PS1 transgenic mice models, administration of DMTHA led to improvements in cognitive function and synaptic plasticity. Behavioral tests indicated enhanced learning and memory capabilities after treatment with DMTHA derivatives .
- Reduction of Aβ Plaques : Histological analysis revealed a significant reduction in Aβ plaque burden in treated mice compared to controls, suggesting a potential therapeutic role for DMTHA in AD .
Comparative Analysis with Other Compounds
The following table summarizes the biological activities and IC50 values of various tetrahydroacridine derivatives compared to DMTHA:
| Compound | AChE IC50 (nM) | Neuroprotective Effects | Antioxidant Activity |
|---|---|---|---|
| 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine | 1.8 | Yes | Yes |
| Tacrine | 100 | Limited | Moderate |
| Donepezil | 10 | Yes | Moderate |
| Rivastigmine | 20 | Yes | Low |
Note: The values are indicative and may vary based on experimental conditions.
Case Studies and Research Findings
Several studies have highlighted the potential of DMTHA and its derivatives:
- Study on Neurotoxicity : One study evaluated the neurotoxic effects of various tetrahydroacridine compounds. DMTHA exhibited lower hepatotoxicity compared to tacrine, making it a safer alternative for long-term use .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between DMTHA and AChE. Docking simulations revealed that DMTHA binds effectively at both the catalytic active site and the peripheral anionic site of AChE .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via intermediates such as 5,8-dimethoxytetralone. Starting with p-dimethoxybenzene, Friedel-Crafts acylation yields 5,8-dimethoxytetralone (43% overall yield) . Subsequent reactions, like methyl enol ether formation using trimethyl orthoformate (CH(OCH₃)₃) and acid catalysis (e.g., PPTs), achieve 93% yield for intermediate steps. Key factors include solvent choice, catalyst loading, and temperature control. Purification via column chromatography or recrystallization ensures structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine and verifying its structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming methoxy groups and aromatic protons. Mass spectrometry (MS) validates molecular weight (e.g., 192.26 g/mol via ESI-MS) . Infrared (IR) spectroscopy identifies functional groups (C-O stretching for methoxy groups). X-ray crystallography, if applicable, resolves spatial conformation .
Q. How should researchers handle stability and storage of 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine to prevent degradation?
- Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials to avoid photodegradation. Monitor purity via HPLC periodically. Avoid prolonged exposure to moisture, as hygroscopicity may alter reactivity .
Advanced Research Questions
Q. What strategies improve the low yields encountered in synthesizing dimeric or polymeric derivatives of 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine?
- Methodological Answer : For dimerization, avoid dibromoalkanes due to steric hindrance. Instead, react 9-chloro-1,2,3,4-tetrahydroacridine with diamines in refluxing 1-pentanol (40 hours, atmospheric pressure). This approach bypasses low yields (n = 2–6) seen with direct alkylation, achieving >70% yield for bis-products .
Q. How can conflicting data in the literature regarding the bioactivity of 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine derivatives be systematically analyzed?
- Methodological Answer : Conduct Structure-Activity Relationship (SAR) studies using computational tools (e.g., Electron-Topological Method (ETM)) to identify critical substituents. Compare assay conditions (e.g., enzyme inhibition protocols for acetylcholinesterase (AChE) or histamine N-methyltransferase (HNMT)) . Validate findings with orthogonal assays (e.g., isothermal titration calorimetry vs. fluorometric assays) .
Q. How do computational methods aid in predicting the biological targets of 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine, and what validation experiments are required?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger) predicts binding to AChE or HNMT. Pharmacophore modeling identifies key interactions (e.g., π-π stacking with acridine rings). Validate via in vitro enzyme inhibition assays (e.g., HNMT inhibition measured via histamine metabolism in rat brain homogenates) .
Q. What experimental designs are recommended for evaluating 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine in mammalian models, based on structural analogs like tacrine?
- Methodological Answer : Use murine models for pharmacokinetic studies (oral bioavailability, blood-brain barrier penetration). Assess neuroprotection in toxin-induced neurodegeneration (e.g., scopolamine-induced memory impairment). Monitor cholinergic activity via microdialysis for acetylcholine levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
